ethyl 5-({[2-(5-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-({[2-(5-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate is a complex organic compound that features an indole moiety, an oxazole ring, and an ethyl ester group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-({[2-(5-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The oxazole ring can be constructed through cyclization reactions involving appropriate precursors such as α-haloketones and amides .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-({[2-(5-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like halogens or nitro compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the oxazole ring can produce amines .
Scientific Research Applications
Ethyl 5-({[2-(5-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-({[2-(5-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The oxazole ring may also contribute to the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate derivatives: These compounds share the indole moiety and have similar biological activities.
Oxazole derivatives:
Uniqueness
Ethyl 5-({[2-(5-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate is unique due to the combination of the indole and oxazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these features .
Properties
Molecular Formula |
C18H21N3O3 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
ethyl 5-[[2-(5-methyl-1H-indol-3-yl)ethylamino]methyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C18H21N3O3/c1-3-23-18(22)17-9-14(24-21-17)11-19-7-6-13-10-20-16-5-4-12(2)8-15(13)16/h4-5,8-10,19-20H,3,6-7,11H2,1-2H3 |
InChI Key |
BARSEPSVGVQJMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CNCCC2=CNC3=C2C=C(C=C3)C |
Origin of Product |
United States |
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